molecular formula C6H10N2O4 B15342645 (2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde

(2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde

Cat. No.: B15342645
M. Wt: 174.15 g/mol
InChI Key: XSELINNOOANXKT-OLQVQODUSA-N
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Description

(2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde is a chiral compound with two hydroxyl groups and two aldehyde groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde typically involves the epoxidation of alkenes followed by ring-opening reactions. One common method is the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The resulting epoxide can then undergo ring-opening reactions under acidic or basic conditions to form the desired dihydroxypiperazine compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale epoxidation and ring-opening reactions, with careful control of reaction conditions to ensure high yield and purity. The use of stable and commercially available reagents like mCPBA is advantageous for industrial applications due to their ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the aldehyde groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-2,3-Dihydroxypiperazine-1,4-dicarbaldehyde is unique due to its specific stereochemistry, which can result in distinct chemical and biological properties compared to its stereoisomers and diastereomers. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and reactivity .

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxypiperazine-1,4-dicarbaldehyde

InChI

InChI=1S/C6H10N2O4/c9-3-7-1-2-8(4-10)6(12)5(7)11/h3-6,11-12H,1-2H2/t5-,6+

InChI Key

XSELINNOOANXKT-OLQVQODUSA-N

Isomeric SMILES

C1CN([C@H]([C@H](N1C=O)O)O)C=O

Canonical SMILES

C1CN(C(C(N1C=O)O)O)C=O

Origin of Product

United States

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